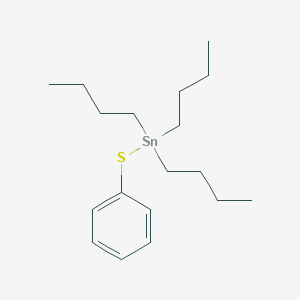
Hex-2-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-en-3-ol is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group within its structure. This compound is known for its pleasant aroma and is often found in various natural sources, including essential oils and plant extracts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hex-2-en-3-ol can be synthesized through several methods, including:
Acetylene Route: In this method, acetylene reacts with metal sodium in liquid ammonia to form sodium acetylide. This intermediate then reacts with bromoethane to form 1-butyne. Further reaction with sodium in liquid ammonia produces butynyl sodium, which reacts with ethylene oxide and is subsequently hydrolyzed to yield 3-hexyne-1-ol.
Vinylacetylene Route: Vinylacetylene reacts with metal sodium in liquid ammonia to form sodium vinylacetylene.
Propargyl Alcohol Route: Propargyl alcohol is converted to propyne chloride, which reacts with methyl Grignard reagent to obtain butynyl magnesium chloride.
Industrial Production Methods: Commercial production of this compound primarily involves chemical synthesis due to the limited availability of natural sources. The acetylene route is one of the most commonly used industrial methods .
Analyse Des Réactions Chimiques
Hex-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Hex-2-en-3-ol has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Hex-2-en-3-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing plant-insect interactions by binding to specific receptors on insect olfactory neurons . In chemical reactions, its reactivity is influenced by the presence of the double bond and hydroxyl group, which can participate in various electrophilic and nucleophilic reactions .
Comparaison Avec Des Composés Similaires
Hex-2-en-3-ol can be compared with other similar compounds, such as:
Hex-1-en-3-ol: Similar structure but with the double bond at a different position, leading to different reactivity and properties.
Hex-3-en-1-ol: Another isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
Hex-2-en-1-ol: Similar compound with the hydroxyl group at the terminal position, resulting in different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industry .
Propriétés
Numéro CAS |
16239-11-5 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
hex-2-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,7H,3,5H2,1-2H3 |
Clé InChI |
SPWMFXSIAMGJPC-UHFFFAOYSA-N |
SMILES |
CCCC(=CC)O |
SMILES isomérique |
CCC/C(=C/C)/O |
SMILES canonique |
CCCC(=CC)O |
Key on ui other cas no. |
16239-11-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















